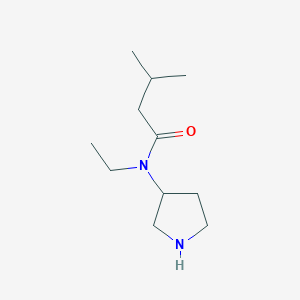
3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is a compound that features a piperidine ring substituted with a 1-ethyl-1H-1,2,4-triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine typically involves the formation of the triazole ring followed by its attachment to the piperidine ring. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired scale and application of the compound.
化学反应分析
Types of Reactions
3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the piperidine ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine or triazole derivatives.
科学研究应用
3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to the modulation of enzymatic activity or receptor function . The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have similar applications in medicinal chemistry and materials science.
Piperidine Derivatives: Compounds with a piperidine ring are widely used in pharmaceuticals and agrochemicals.
Uniqueness
3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is unique due to the combination of the triazole and piperidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic agents.
属性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
3-[2-(2-ethyl-1,2,4-triazol-3-yl)ethyl]piperidine |
InChI |
InChI=1S/C11H20N4/c1-2-15-11(13-9-14-15)6-5-10-4-3-7-12-8-10/h9-10,12H,2-8H2,1H3 |
InChI 键 |
HCRFHQVOOPTKOK-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NC=N1)CCC2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


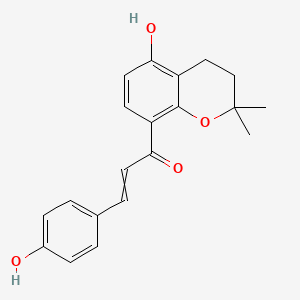
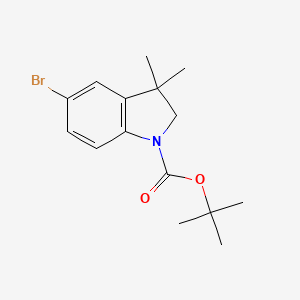

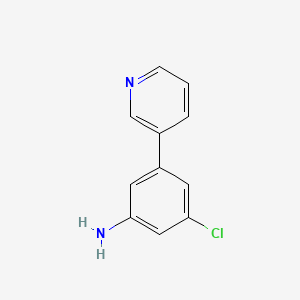
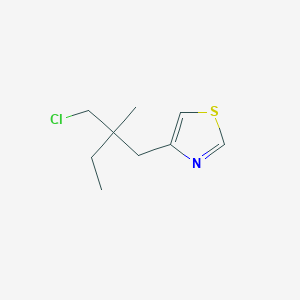
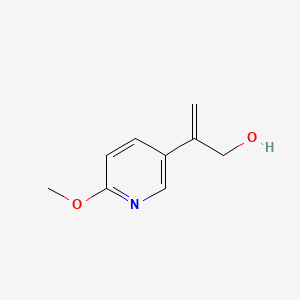
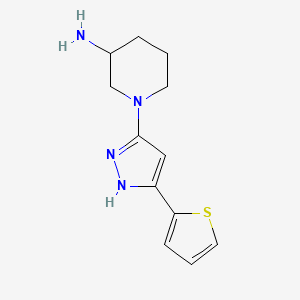
![6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)
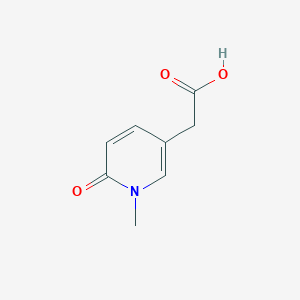
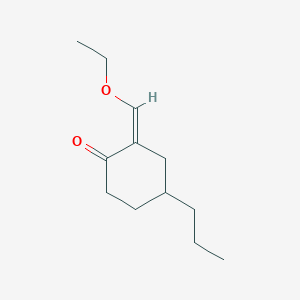
![N-benzyl-N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13642749.png)

![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)
